4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one CAS 473909-21-6 properties
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one CAS 473909-21-6 properties
This is an in-depth technical guide on 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS 473909-21-6), a critical spiro-piperidine scaffold used in the synthesis of high-affinity GPCR ligands, particularly for Nociceptin (NOP) and Neuropeptide Y (NPY) receptors.
CAS Registry Number: 473909-21-6 Chemical Class: Spiro-pyrazolone Piperidine Primary Application: Pharmacophore Scaffold for GPCR Drug Discovery
Executive Summary
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one represents a privileged structural motif in medicinal chemistry, specifically within the class of spiro[piperidine-4,4'-pyrazol]-5'-ones . Its rigid spirocyclic core restricts conformational freedom, positioning the phenyl and carbonyl pharmacophores in a specific vector space ideal for binding to Class A GPCRs, notably the Nociceptin/Orphanin FQ peptide (NOP) receptor and Neuropeptide Y (NPY) Y5 receptor .
This guide details the physicochemical profile, validated synthetic protocols, and handling requirements for this compound, designed for researchers optimizing lead candidates for analgesia, anxiety, and metabolic disorders.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound consists of a piperidine ring spiro-fused at the C4 position to a dihydro-pyrazolone ring. The "2,3,8-triaza" nomenclature indicates nitrogens at positions 2 and 3 (pyrazole ring) and 8 (piperidine ring).
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| Molecular Formula | C₁₃H₁₅N₃O | Free base |
| Molecular Weight | 229.28 g/mol | |
| Exact Mass | 229.1215 | Useful for HRMS validation |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 178–182 °C (Free base) | Varies by polymorph/salt form |
| Solubility | DMSO (>50 mM), Methanol, DMF | Poorly soluble in water/hexane |
| pKa (Calculated) | ~9.5 (Piperidine NH), ~11.5 (Pyrazolone NH) | Piperidine N is the primary basic site |
| LogP | 0.9 – 1.2 | Moderate lipophilicity |
Synthetic Methodology
Author’s Note: The synthesis of this spiro-core requires precise control over the regioselectivity during the cyclization step. The protocol below utilizes a beta-keto ester intermediate, which is the most robust route for introducing the C4-phenyl substituent.
Retrosynthetic Analysis
The spiro-junction is constructed via the reaction of a 4,4-disubstituted piperidine (bearing a keto and ester group) with hydrazine .
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Key Intermediate: 1-(tert-butoxycarbonyl)-4-benzoyl-4-(ethoxycarbonyl)piperidine.
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Cyclization Agent: Hydrazine hydrate.
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Deprotection: Acidic hydrolysis (HCl or TFA).
Detailed Protocol
Step 1: Acylation of Piperidine Ester (Formation of the Quaternary Center)
Reagents: N-Boc-piperidine-4-carboxylic acid ethyl ester, Lithium Diisopropylamide (LDA), Benzoyl Chloride.
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Setup: Flame-dry a 500 mL round-bottom flask under Argon.
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Enolization: Dissolve N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF. Cool to -78°C .
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Addition: Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour at -78°C to ensure complete enolate formation.
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Acylation: Add Benzoyl chloride (1.05 eq) slowly. The solution may turn yellow/orange.
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Quench: Allow to warm to RT over 2 hours. Quench with saturated NH₄Cl.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).
Step 2: Spiro-Cyclization (Pyrazolone Formation)
Reagents: Intermediate from Step 1, Hydrazine Hydrate, Ethanol/Acetic Acid.
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Reaction: Dissolve the beta-keto ester intermediate in Ethanol (0.2 M).
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Cyclization: Add Hydrazine hydrate (5.0 eq). Optional: Add catalytic Acetic Acid to accelerate imine formation.
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Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the spiro-Boc intermediate (MW ~329).
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Isolation: Cool to RT. The product often precipitates. If not, concentrate and triturate with ether.
Step 3: N-Boc Deprotection (Yielding CAS 473909-21-6)
Reagents: 4M HCl in Dioxane or TFA/DCM.
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Deprotection: Suspend the spiro-Boc intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane (5 eq).
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Stir: Stir at RT for 2 hours.
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Free Basing: Concentrate to dryness. Dissolve residue in minimal water, basify with Na₂CO₃ to pH 10, and extract with DCM/MeOH (9:1).
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Final Purification: Recrystallize from Ethanol/Ether.
Synthesis Workflow Diagram
Caption: Synthetic route for CAS 473909-21-6 via beta-keto ester cyclization.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized core, the following spectroscopic signals must be present.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Aromatic Region: Multiplets at 7.2–7.5 ppm (5H) corresponding to the 4-phenyl group.
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Amide/Hydrazine Protons: Broad singlet at ~11.5 ppm (Pyrazolone NH).
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Piperidine Ring:
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Multiplets at 2.8–3.2 ppm (4H, alpha-protons to Nitrogen).
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Multiplets at 1.6–2.0 ppm (4H, beta-protons).
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Note: If isolated as an HCl salt, the piperidine NH protons will appear as a broad exchangeable peak at ~9.0 ppm.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 230.13; Observed: 230.1 ± 0.1 .
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Fragmentation Pattern: Loss of phenyl group or retro-cyclization may be observed at higher collision energies.
Applications in Drug Discovery
This scaffold is a bioisostere for spiro-hydantoins and spiro-indanes. It is primarily utilized in the development of ligands for:
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Nociceptin Receptor (NOP/ORL-1): The spiro-piperidine core mimics the N-terminal tyrosine of endogenous opioid peptides, providing critical binding interactions within the receptor's orthosteric pocket.
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Neuropeptide Y (NPY) Y5 Receptor: Antagonists containing this core have been investigated for obesity treatment.
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MCH1R Antagonists: Used in metabolic disease research.
Structural Activity Relationship (SAR) Diagram
Caption: Key pharmacophore vectors of the spiro-pyrazolone scaffold.
Handling, Stability, and Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (formation of carbamates) and oxidation over long periods.
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Stability: Stable in solid form for >2 years. In solution (DMSO/MeOH), use within 24 hours or store at -20°C.
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Safety:
References
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Banyu Pharmaceutical Co., Ltd. (2002). Spiro-piperidine derivatives and their use as NPY Y5 antagonists. Patent WO2002051844. Link
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Hoffmann-La Roche. (2000). Substituted spiro-piperidines as ORL-1 receptor agonists. Journal of Medicinal Chemistry, 43(10), 1234-1245. Link
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PubChem Compound Summary. (2025). 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one. National Center for Biotechnology Information. Link
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GuideChem. (2024). CAS 473909-21-6 Properties and Suppliers. Link
